molecular formula C13H20N2O4S B2979861 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione CAS No. 1787879-64-4

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione

Cat. No.: B2979861
CAS No.: 1787879-64-4
M. Wt: 300.37
InChI Key: AAEOZNUVZIDJPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione is a complex organic compound that features both azetidine and pyrrolidine rings. These structures are notable for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s structure includes a cyclohexylsulfonyl group attached to the azetidine ring, which further enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Preparation Methods

The synthesis of 1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione involves multiple steps, typically starting with the preparation of the azetidine and pyrrolidine precursorsThe final step involves the formation of the pyrrolidine-2,5-dione structure through a series of condensation reactions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields .

Scientific Research Applications

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.

    Medicine: Research has shown potential therapeutic applications, including antimicrobial and anticancer activities, due to its ability to interact with specific enzymes and receptors.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity

Comparison with Similar Compounds

1-(1-(Cyclohexylsulfonyl)azetidin-3-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclohexylsulfonyl group with the azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-(1-cyclohexylsulfonylazetidin-3-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c16-12-6-7-13(17)15(12)10-8-14(9-10)20(18,19)11-4-2-1-3-5-11/h10-11H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEOZNUVZIDJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CC(C2)N3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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